![molecular formula C7H7NO3S2 B3011836 2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide CAS No. 72975-44-1](/img/structure/B3011836.png)
2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” consists of a thieno[2,3-e][1,2]thiazin-4-one ring with a methyl group at the 2-position and two oxygen atoms forming a dioxide group at the 1-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” include a molecular weight of 217.27 and a molecular formula of C7H7NO3S2 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have shown promising results as antimicrobial agents . They have been tested against a range of microbial strains and have demonstrated efficacy in inhibiting the growth of bacteria and fungi. This makes them potential candidates for developing new antimicrobial drugs that could be effective against resistant strains .
Antiviral Properties
Research indicates that these compounds also exhibit antiviral properties . They have been studied for their ability to interfere with viral replication and assembly, which is crucial in the fight against viral infections. Their mode of action could provide insights into novel antiviral therapies .
Antidiabetic Effects
These compounds have also been associated with antidiabetic effects . They may play a role in regulating blood sugar levels by influencing insulin release or insulin sensitivity. This opens up possibilities for their use in managing diabetes mellitus .
Anticancer Potential
The thiazine derivatives have been explored for their anticancer potential . They have been found to exhibit activity against various cancer cell lines, indicating their possible use in cancer therapy. Their non-toxic nature to normal cells makes them even more attractive as therapeutic agents .
AMPA Receptor Modulation
The derivatives have been tested as positive allosteric modulators of AMPA receptors . This application is significant in the context of neurological disorders, as AMPA receptors are involved in synaptic transmission and plasticity. Modulating these receptors could lead to new treatments for conditions like epilepsy and neurodegenerative diseases .
KATP Channel Activation
Another interesting application is their role as KATP channel activators . These channels are important in the regulation of insulin secretion from the pancreas. Activating these channels could have therapeutic implications for metabolic diseases .
Antioxidant Properties
Lastly, the antioxidant properties of these compounds are noteworthy. They could contribute to the prevention of oxidative stress-related diseases by neutralizing free radicals and protecting cellular components from oxidative damage .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, ampa receptor modulators, katp channel activators, etc .
Propiedades
IUPAC Name |
2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYUFNUOPFKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=C(S1(=O)=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011755.png)
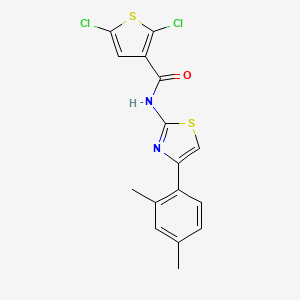

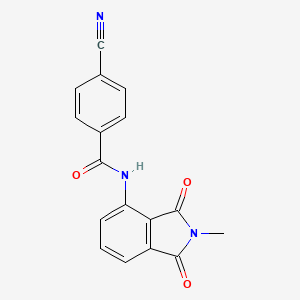
![N-(5-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3011762.png)
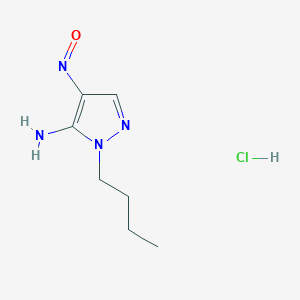
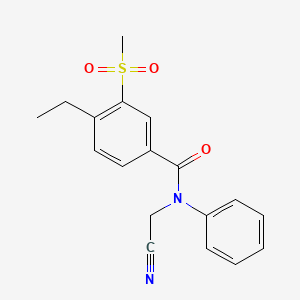
![N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011765.png)


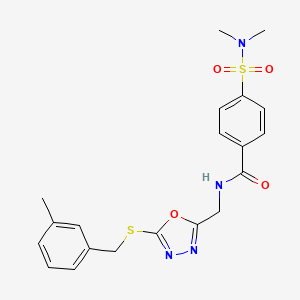
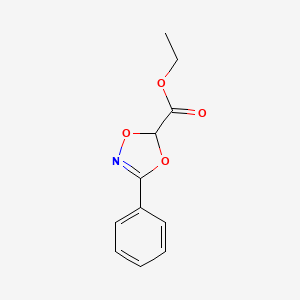
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)